

An In-Depth Technical Guide to 3-(1H-Tetrazol-5-yl)benzylamine

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Compound of Interest

Compound Name: 3-(1H-Tetrazol-5-yl)benzylamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(1H-Tetrazol-5-yl)benzylamine**, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its chemical identity, synthesis methodologies, and known biological activities, presenting available data in a structured format for ease of reference and comparison.

Chemical Identity and Nomenclature

IUPAC Name: [3-(1H-Tetrazol-5-yl)phenyl]methanamine[1]

Structure:

Caption: Chemical structure of **3-(1H-Tetrazol-5-yl)benzylamine**.

Synonyms:

- 3-(1H-Tetrazol-5-yl)benzenemethanamine
- (3-(1H-Tetrazol-5-yl)phenyl)methanamine
- [3-(2H-Tetrazol-5-yl)benzyl]amine hydrochloride[2]
- 3-(2H-Tetrazol-5-yl)benzenemethanamine[2]



• 1-[3-(2H-Tetrazol-5-yl)phenyl]methanamine hydrochloride[2]

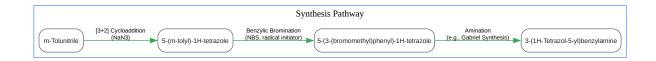
Physicochemical Properties:

Property	Value	Reference
CAS Number	765777-97-2	[3]
Molecular Formula	C ₈ H ₉ N ₅	[4]
Molecular Weight	175.19 g/mol	[4]

Synthesis Methodologies

The primary and most referenced method for the synthesis of 5-substituted-1H-tetrazoles, including **3-(1H-Tetrazol-5-yl)benzylamine**, is the [3+2] cycloaddition reaction between a nitrile and an azide, typically sodium azide.[5] While a detailed, step-by-step protocol specifically for **3-(1H-Tetrazol-5-yl)benzylamine** is not readily available in peer-reviewed literature, a general multi-step synthesis starting from m-tolunitrile can be inferred.

Logical Workflow for Synthesis:



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Caption: A plausible synthetic route to **3-(1H-Tetrazol-5-yl)benzylamine**.

Experimental Protocols (General Procedures for Analogous Tetrazole Synthesis):

While a specific protocol for the target compound is not published, the following represents a general procedure for the key tetrazole formation step, which can be adapted from the synthesis of analogous compounds.



Protocol: Synthesis of 5-Substituted-1H-Tetrazoles from Nitriles

- Reaction Setup: A mixture of the starting nitrile (1 equivalent), sodium azide (1.1-1.5
 equivalents), and a Lewis acid catalyst such as zinc chloride or a milder reagent like
 ammonium chloride is prepared in a suitable solvent, often N,N-dimethylformamide (DMF) or
 water.
- Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 80 to 150 °C for several hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and acidified with a mineral acid (e.g., HCl) to protonate the tetrazole ring. The product is then typically extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired 5-substituted-1Htetrazole.

It is important to note that the subsequent benzylic bromination and amination steps would follow standard organic chemistry procedures.

Biological and Pharmacological Profile

The tetrazole moiety is a well-established bioisostere of the carboxylic acid group in medicinal chemistry, often leading to improved metabolic stability and pharmacokinetic properties.[5] While quantitative biological data for **3-(1H-Tetrazol-5-yl)benzylamine** is scarce in the public domain, the broader class of tetrazole derivatives has demonstrated a wide range of biological activities.[1][6]

Potential Biological Activities:

- Antimicrobial Properties: Tetrazole derivatives have been investigated for their potential as antimicrobial agents. Some studies suggest that these compounds may be candidates for the development of new antibiotics.[1]
- Anticancer Activity: Research indicates that compounds containing a tetrazole ring may possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer



cells.[1][6]

• Enzyme Inhibition: Certain tetrazole derivatives have been shown to act as enzyme inhibitors, which could have implications for treating diseases such as diabetes and hypertension.[1]

Quantitative Data for Related Compounds:

To provide context for the potential bioactivity of **3-(1H-Tetrazol-5-yl)benzylamine**, the following table summarizes data for structurally related tetrazole-containing compounds. It is crucial to note that these values are not directly transferable but are indicative of the potential of this class of molecules.

Compound Class	Cell Line/Organism	Activity Type	IC50 / MIC	Reference
4-(1H-1,2,4- triazol-1- yl)benzoic acid hybrids	MCF-7 (Breast Cancer)	Cytotoxicity	15.6 - 23.9 μΜ	[7]
4-(1H-1,2,4- triazol-1- yl)benzoic acid hybrids	HCT-116 (Colon Cancer)	Cytotoxicity	15.6 - 23.9 μΜ	[7]
(E)-1-aryl-2-(1H- tetrazol-5- yl)acrylonitrile derivatives	Various microbial agents	Antimicrobial	16–64 μg/mL	[8]

Applications and Future Directions

3-(1H-Tetrazol-5-yl)benzylamine serves as a valuable building block in the synthesis of more complex molecules for various scientific applications.[5]

 Pharmaceuticals: Due to the known biological activities of tetrazole derivatives, this compound is a key intermediate for the development of new therapeutic agents, particularly



in the areas of oncology and infectious diseases.[1][4]

 Materials Science: Tetrazole-containing compounds are being explored for their potential in creating novel materials with unique electronic and optical properties.[1]

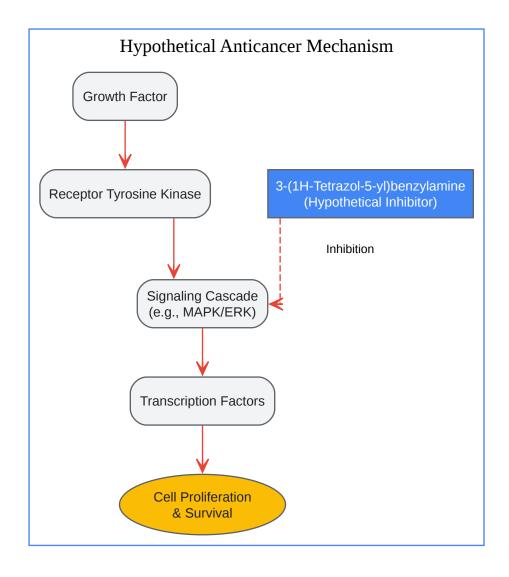
Future research on **3-(1H-Tetrazol-5-yl)benzylamine** is warranted to fully elucidate its pharmacological profile. Key areas of investigation should include:

- Quantitative Biological Evaluation: Systematic screening against a panel of cancer cell lines and microbial strains to determine its specific IC₅₀ and MIC values.
- Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which it exerts any observed biological effects.
- Analogue Synthesis and SAR Studies: Synthesizing and evaluating derivatives to establish structure-activity relationships and optimize for potency and selectivity.

Signaling Pathway Hypothesis (General for Anticancer Tetrazoles):

While no specific signaling pathway has been identified for **3-(1H-Tetrazol-5-yl)benzylamine**, a hypothetical pathway for a generic tetrazole-based anticancer agent could involve the inhibition of a key kinase in a cancer-related signaling cascade.





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Caption: Hypothetical signaling pathway inhibited by a tetrazole-based anticancer agent.

This guide serves as a foundational resource for researchers interested in **3-(1H-Tetrazol-5-yl)benzylamine**. Further experimental investigation is necessary to fully realize the potential of this promising compound.

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